Fapyguanine-13C-15N3
Description
Fapyguanine-13C-15N3 is a stable isotope-labeled derivative of guanine, a fundamental nucleobase in DNA and RNA. The compound is enriched with carbon-13 (13C) and nitrogen-15 (15N3), enabling its use as a tracer in metabolic studies, nucleic acid research, and pharmacokinetic analyses. Isotopic labeling allows precise tracking using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Properties
CAS No. |
202406-91-5 |
|---|---|
Molecular Formula |
C413CH7N215N3O2 |
Molecular Weight |
173.11 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2,6-diamino-4-hydroxy-5-formamidopyrimidine-13C-15N3; |
tag |
Guanine Impurities |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fapyguanine-13C-15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine structure. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of guanine derivatives. One common method involves the use of 13C-labeled formamide and 15N-labeled ammonia in the synthesis process. The reaction conditions typically involve controlled temperatures and pH levels to ensure the incorporation of the isotopes into the desired positions on the guanine molecule .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that ensure high purity and yield. This often involves the use of specialized reactors and purification systems to isolate the labeled compound from other reaction by-products. The use of stable isotope-enriched starting materials is crucial for achieving the desired labeling efficiency and isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Fapyguanine-13C-15N3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior under different conditions and for understanding its interactions with other molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be carried out under neutral or slightly basic conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may lead to the formation of oxidized guanine derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the incorporation of various functional groups into the guanine structure .
Scientific Research Applications
Fapyguanine-13C-15N3 has a wide range of scientific research applications, including:
Chemistry: Used in NMR and MS studies to investigate molecular structures and interactions.
Biology: Employed in studies of DNA damage and repair mechanisms.
Medicine: Utilized in research on carcinogenesis and mutagenesis.
Industry: Applied in the development of new diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of Fapyguanine-13C-15N3 involves its incorporation into DNA, where it can form adducts with DNA bases. These adducts can lead to mutations and DNA damage, which are critical factors in the study of carcinogenesis and mutagenesis. The molecular targets of this compound include DNA polymerases and repair enzymes, which recognize and process the DNA lesions formed by the compound .
Comparison with Similar Compounds
Structural and Isotopic Characteristics
The table below compares Fapyguanine-13C-15N3 with structurally or functionally related isotope-labeled compounds:
| Compound | Molecular Formula <sup>†</sup> | Molecular Weight | Isotopic Labels | Primary Applications | Purity | Storage Conditions |
|---|---|---|---|---|---|---|
| This compound | C₅H₅N₅O (assumed) | ~168 (estimated) | 13C, 15N3 | DNA/RNA metabolic tracing, oxidative stress studies | Not specified | Likely refrigerated<sup>‡</sup> |
| 8-Hydroxy-2'-Deoxy-Guanosine-13C-15N3 | C₁₀H₁₃N₅O₅ | 287.21 | 13C, 15N3 | Biomarker for oxidative DNA damage | Not specified | Unknown |
| Flumequine-13C3 | C₁₄H₁₂FNO₃ | 264.23 | 13C3 | Antibiotic research, enzyme inhibition | 99% (HPLC) | Room temperature handling |
| Thyroxine-13C,15N | C₁₅H₁₁I₄NO₄ | 786.80 | 13C, 15N | Hormone metabolism studies | 90.6% (adjusted for water) | Refrigerated, amber vial |
<sup>‡</sup> Storage inferred from similar compounds like Thyroxine-13C,15N, which requires refrigeration .
Functional and Pharmacokinetic Differences
- Isotopic Impact on Pharmacokinetics : Unlike deuterated compounds, which may alter metabolic stability due to kinetic isotope effects (KIEs), 13C and 15N labels in this compound are less likely to perturb metabolic pathways. This makes them ideal for tracing studies without significantly affecting biological activity .
- Enzymatic Interactions: Flumequine-13C3, a fluoroquinolone antibiotic, inhibits DNA gyrase with an IC50 of 15 μM, whereas this compound is hypothesized to integrate into nucleic acids or serve as a substrate for repair enzymes (e.g., in oxidative damage studies) .
- Analytical Utility : Thyroxine-13C,15N demonstrates the importance of isotopic purity (>99% in most cases) for accurate quantification in hormone assays. This compound likely follows similar standards, though evidence gaps exist .
Purity and Handling Considerations
- Purity Challenges : Thyroxine-13C,15N’s adjusted purity (90.6% after accounting for water) highlights the need for rigorous moisture control in labeled compounds. This compound may require similar adjustments during synthesis and storage .
- Storage Stability : Amber vials and refrigeration are recommended for light-sensitive compounds like Thyroxine-13C,15N. While unconfirmed for this compound, analogous precautions are advisable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
